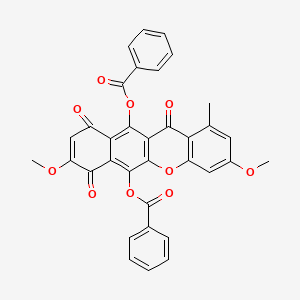
10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bikaverin can be synthesized through a base-catalyzed reaction between 2-hydroxy-4-methoxy-6-methylacetophenone and dimethyl 3,5-dimethoxyhomophthalate . The reaction yields a substituted 11-hydroxybenzoxanthone, which is then oxidized with trifluoroperacetic acid under controlled conditions to produce bikaverin . The overall yield of this synthesis is approximately 35% .
Industrial Production Methods
Industrial production methods for bikaverin are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Bikaverin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Trifluoroperacetic acid is commonly used for the oxidation of intermediate compounds to bikaverin.
Substitution: The methoxy and hydroxy groups in bikaverin can participate in substitution reactions under appropriate conditions.
Major Products
The major product of the oxidation reaction is bikaverin itself . Other products depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
Bikaverin has several scientific research applications:
Mechanism of Action
Bikaverin exerts its effects through its interaction with microbial cells. It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Lycopersin: Another name for bikaverin, highlighting its structural similarity.
NSC 215139: A compound with a similar structure and biological activity.
Uniqueness
Bikaverin is unique due to its highly oxidized benzoxanthone structure and its potent antimicrobial properties . Its specific combination of hydroxy, methoxy, and methyl groups contributes to its distinct chemical behavior and biological activity .
Properties
CAS No. |
33390-32-8 |
|---|---|
Molecular Formula |
C34H22O10 |
Molecular Weight |
590.5 g/mol |
IUPAC Name |
(6-benzoyloxy-3,8-dimethoxy-1-methyl-7,10,12-trioxobenzo[b]xanthen-11-yl) benzoate |
InChI |
InChI=1S/C34H22O10/c1-17-14-20(40-2)15-22-24(17)29(37)27-30(43-33(38)18-10-6-4-7-11-18)25-21(35)16-23(41-3)28(36)26(25)31(32(27)42-22)44-34(39)19-12-8-5-9-13-19/h4-16H,1-3H3 |
InChI Key |
QLLVYSUKOJQTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C4C(=C3OC(=O)C5=CC=CC=C5)C(=O)C=C(C4=O)OC)OC(=O)C6=CC=CC=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)


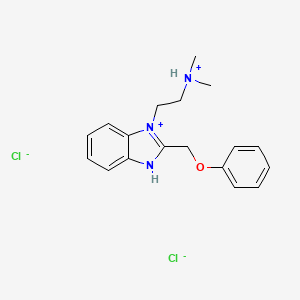
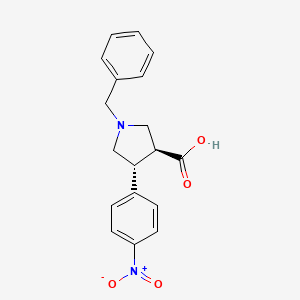
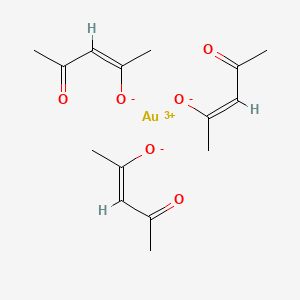

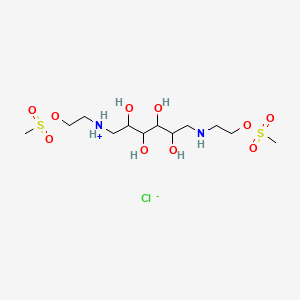
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)
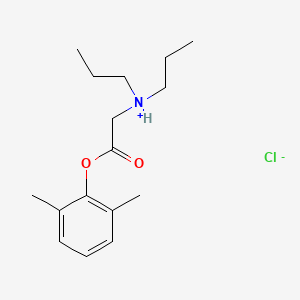

![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
